molecular formula C19H17NO2S2 B5977766 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5977766
M. Wt: 355.5 g/mol
InChI Key: JRNJJWILRZCZEE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as EMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMT is a thiazolidinone derivative that has been synthesized by several methods and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and improving insulin sensitivity. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity by increasing the expression of GLUT4, a glucose transporter.

Advantages and Limitations for Lab Experiments

5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability and ease of synthesis. It can be synthesized by several methods and is stable under normal lab conditions. However, 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, including its potential as a therapeutic agent for cancer, inflammation, and diabetes. Further studies are needed to determine the optimal dosage and administration of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one for these conditions. Additionally, the mechanism of action of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one needs to be further elucidated to understand its effects on various signaling pathways. Furthermore, the potential side effects and toxicity of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one need to be studied in more detail to ensure its safety for human use.

Synthesis Methods

5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by several methods, including the reaction of 2-methylbenzenethiol, ethyl 4-chloroacetoacetate, and 4-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 2-methylbenzenethiol, ethyl acetoacetate, and 4-ethoxybenzaldehyde in the presence of ammonium acetate. Both methods result in the formation of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one as a yellow crystalline solid.

Scientific Research Applications

5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-3-22-15-10-8-14(9-11-15)12-17-18(21)20(19(23)24-17)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJJWILRZCZEE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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